molecular formula C8H14O2 B095008 1-(3-butyloxiran-2-yl)ethanone CAS No. 17257-80-6

1-(3-butyloxiran-2-yl)ethanone

Cat. No.: B095008
CAS No.: 17257-80-6
M. Wt: 142.2 g/mol
InChI Key: VKRREPCLXWIPRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Butyloxiran-2-yl)ethanone, registered under CAS Number 17257-80-6, is a chemical compound with the molecular formula C8H14O2 and a molecular weight of 142.20 g/mol . It is also known by several synonyms, including 3,4-Epoxy-2-octanone . This compound features an epoxy (oxirane) ring, a highly reactive functional group that makes it a valuable intermediate or building block in synthetic organic chemistry . Researchers utilize such epoxy ketones in the development of more complex molecules for various fields, including pharmaceuticals and material science. The reactive epoxide ring can undergo ring-opening reactions with nucleophiles, while the ketone group can be modified through reduction or other transformations, offering multiple avenues for chemical synthesis . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Properties

CAS No.

17257-80-6

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

IUPAC Name

1-(3-butyloxiran-2-yl)ethanone

InChI

InChI=1S/C8H14O2/c1-3-4-5-7-8(10-7)6(2)9/h7-8H,3-5H2,1-2H3

InChI Key

VKRREPCLXWIPRW-UHFFFAOYSA-N

SMILES

CCCCC1C(O1)C(=O)C

Canonical SMILES

CCCCC1C(O1)C(=O)C

Origin of Product

United States

Synthetic Methodologies for 1 3 Butyloxiran 2 Yl Ethanone and Analogous Chemical Architectures

Strategies for Oxirane Ring Formation Adjacent to a Carbonyl Group

The direct epoxidation of α,β-unsaturated ketones is a primary route to molecules like 1-(3-butyloxiran-2-yl)ethanone. This transformation is challenging compared to the epoxidation of simple alkenes because the carbon-carbon double bond is electron-deficient. However, several powerful methods have been developed to address this challenge effectively.

Achieving high enantioselectivity in the synthesis of chiral epoxides is crucial for applications in pharmaceuticals and natural product synthesis. Several catalytic asymmetric methods are employed for the epoxidation of α,β-unsaturated ketones. nih.gov

The use of chiral ketones as catalysts for the asymmetric epoxidation of unfunctionalized olefins has emerged as a powerful tool in organic synthesis. researchgate.net This method typically utilizes a stoichiometric oxidant, such as potassium peroxymonosulfate (B1194676) (Oxone), which reacts with the chiral ketone catalyst to form a chiral dioxirane (B86890) intermediate in situ. This dioxirane then transfers an oxygen atom to the alkene in an enantioselective manner. acs.org A variety of C2-symmetric chiral ketones have been designed and synthesized for this purpose. acs.org For the epoxidation of α,β-unsaturated ketones, this method provides a direct route to chiral products with varying degrees of enantioselectivity depending on the catalyst structure and substrate. researchgate.netnih.gov

Table 1: Examples of Chiral Ketone-Catalyzed Epoxidation of α,β-Unsaturated Ketones Data compiled from studies on various substrates and catalysts.

Catalyst TypeSubstrate ExampleOxidantEnantiomeric Excess (ee)
Fructose-derived Ketonetrans-ChalconeOxone>99%
C2-Symmetric Ketone (Yang et al.)trans-StilbeneOxone84-95% acs.org
Tropinone-based Fluoro KetoneVarious AlkenesOxoneModest ee nih.gov
Amide-Based Cinchona AlkaloidsChalcone DerivativesH₂O₂ / NaOHUp to >99% ee acs.org

The Sharpless asymmetric epoxidation is a highly reliable and enantioselective method for converting primary and secondary allylic alcohols into 2,3-epoxyalcohols. wikipedia.org The reaction employs a catalyst generated from titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide (TBHP) as the oxidant. organicreactions.orgdalalinstitute.com

While this method is specific to allylic alcohols, it can be adapted for the synthesis of α,β-epoxy ketones like this compound through a three-step sequence:

Reduction: The carbonyl group of the starting α,β-unsaturated ketone is selectively reduced to an allylic alcohol.

Asymmetric Epoxidation: The resulting allylic alcohol undergoes Sharpless epoxidation. The stereochemistry of the epoxide is predictably controlled by the chirality of the DET ligand used. wikipedia.org

Oxidation: The hydroxyl group of the epoxy alcohol is oxidized back to a ketone to yield the final α,β-epoxy ketone.

This sequence provides excellent control over the absolute stereochemistry of the final product. researchgate.netlibretexts.org

Table 2: Stereochemical Control in Sharpless Asymmetric Epoxidation

Chiral LigandFace of Oxygen Delivery to Allylic AlcoholResulting Epoxide Stereochemistry
L-(+)-Diethyl Tartrate ((+)-DET)From the bottom face (when drawn in a specific orientation)(2R, 3R) or (2S, 3S) depending on substrate
D-(-)-Diethyl Tartrate ((-)-DET)From the top face (when drawn in a specific orientation)(2S, 3R) or (2R, 3S) depending on substrate

Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and sustainable pathways to chiral molecules. nih.govmdpi.com Enzymes can offer exquisite chemo-, regio-, and enantioselectivity under mild reaction conditions. For the synthesis of chiral epoxides, enzymes can be used in several ways. For instance, a lipase-mediated Baeyer-Villiger oxidation can be a key step in a synthetic route starting from bio-based materials. nih.govmdpi.com Another strategy involves the kinetic resolution of a racemic mixture of epoxides or their precursors, where an enzyme selectively reacts with one enantiomer, allowing the other to be isolated in high enantiomeric purity. researchgate.net More advanced strategies involve multi-step cascades where an enzymatic epoxidation is coupled with subsequent transformations. mdpi.com

When an α,β-unsaturated ketone already contains one or more stereocenters, the introduction of the epoxide ring creates a new diastereomer. Controlling the stereochemical outcome of this transformation is known as diastereoselective epoxidation. The inherent stereochemistry of the substrate can direct the incoming oxidant to one face of the double bond over the other, a phenomenon known as substrate-controlled diastereoselectivity. A notable example is the epoxidation of (R)-carvone, which yields only the trans diastereomer, demonstrating high diastereoselectivity. nih.gov The choice of reagents and reaction conditions can also influence the diastereomeric ratio of the products.

Beyond asymmetric methods, several classical approaches are effective for the synthesis of α,β-epoxy ketones, albeit typically yielding racemic products unless chiral reagents or auxiliaries are used.

Peroxidation: The direct epoxidation of electron-poor alkenes, such as α,β-unsaturated ketones, can be achieved using nucleophilic oxidants. The Weitz-Scheffer reaction involves the use of alkaline hydrogen peroxide, where the hydroperoxide anion (HOO⁻) acts as the nucleophile, attacking the β-carbon of the enone in a conjugate addition. nih.gov The resulting enolate then undergoes an intramolecular cyclization to form the epoxide ring. nih.gov This method is effective for a wide range of enones, and alternative oxidants like cyclohexylidenebishydroperoxide have also been successfully employed under similar basic conditions. nih.gov

Table 3: Weitz-Scheffer Epoxidation of Various α,β-Unsaturated Ketones Adapted from research utilizing cyclohexylidenebishydroperoxide as the oxidant in 1,4-dioxane. nih.gov

SubstrateProduct Yield
trans-Chalcone95%
trans-4-Methoxychalcone83% nih.gov
2-Cyclohexen-1-one91% acs.org
(R)-Carvone91% nih.gov

Halohydrin Formation-Cyclization: This is a robust, two-step method for forming epoxides from alkenes. libretexts.org

Halohydrin Formation: The α,β-unsaturated ketone is treated with a halogen (e.g., Br₂ or Cl₂) in the presence of water. This results in the formation of a halohydrin, where a halogen and a hydroxyl group have added across the double bond.

Cyclization: The intermediate halohydrin is then treated with a base (e.g., sodium hydroxide). organicchemistrytutor.com The base deprotonates the hydroxyl group to form an alkoxide, which then acts as an internal nucleophile. It attacks the carbon atom bearing the halogen in an intramolecular S_N2 reaction, displacing the halide and closing the three-membered epoxide ring. masterorganicchemistry.comyoutube.com This intramolecular Williamson ether synthesis is stereospecific, requiring the reacting groups to adopt an anti-periplanar conformation for the backside attack to occur. masterorganicchemistry.com

Asymmetric Epoxidation Techniques

Synthesis of Ethanone (B97240) Derivatives and their Precursors

The construction of the ethanone (acetyl) group and the incorporation of the butyl chain are foundational steps in the synthesis of this compound and its analogs. These transformations often precede the formation of the oxirane ring.

Acylation Reactions for Ketone Moiety Introduction

Acylation reactions are a cornerstone for introducing the ketone functionality. Among the most prominent methods is the Friedel-Crafts acylation, which involves the reaction of an aromatic or aliphatic compound with an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst. rsc.orglibretexts.orggoogle.comresearchgate.netbeilstein-journals.orguni-saarland.de For aliphatic systems, related acylation strategies can be employed on organometallic precursors.

Another significant approach involves the use of Grignard reagents. The reaction of an organomagnesium halide (Grignard reagent) with a nitrile provides a versatile route to ketones. organic-chemistry.orgorganic-chemistry.orgyoutube.comorganic-chemistry.orgacs.org This method is particularly useful for constructing unsymmetrical ketones. The general reaction proceeds through the formation of an imine salt intermediate, which is subsequently hydrolyzed to yield the ketone. organic-chemistry.org

Additionally, the oxidation of secondary alcohols serves as a direct method for ketone synthesis. acs.orgorganic-chemistry.orgresearchgate.net A variety of oxidizing agents can be employed for this transformation, with the choice often depending on the substrate's sensitivity and the desired selectivity. acs.org

Table 1: Comparison of Acylation Methodologies for Ketone Synthesis

Reaction Acylating/Key Reagent Catalyst/Conditions Advantages Limitations
Friedel-Crafts AcylationAcyl chloride/anhydrideLewis acid (e.g., AlCl₃)Good for aromatic ketonesStoichiometric catalyst often needed; not suitable for deactivated rings
Grignard Reaction with NitrilesOrganomagnesium halideAcidic workupForms unsymmetrical ketonesSensitive to acidic protons in the substrate
Oxidation of Secondary AlcoholsVarious oxidants (e.g., CrO₃, PCC)Varies with reagentDirect conversionCan lead to over-oxidation; some reagents are toxic

Functionalization of Alkyl Chains Leading to the Butyl Group

The introduction of the butyl group can be achieved through several carbon-carbon bond-forming reactions. The Wurtz reaction, for instance, involves the coupling of two alkyl halides in the presence of sodium metal and dry ether to form a longer alkane chain. organic-chemistry.orgresearchgate.netmdpi.comnih.govwisdomlib.org While classic, this reaction is generally best suited for the synthesis of symmetrical alkanes due to the formation of product mixtures with unsymmetrical starting materials. researchgate.netmdpi.comwisdomlib.org

Grignard reagents also offer a reliable method for extending alkyl chains. The reaction of a Grignard reagent with an appropriate electrophile, such as an alkyl halide, can form the desired butyl group. This approach provides a more controlled and versatile means of alkyl chain elongation compared to the Wurtz reaction.

Convergent and Divergent Synthetic Pathways for Incorporating Both Oxirane and Ethanone Moieties

The assembly of the final this compound structure can be approached through either convergent or divergent synthetic strategies.

A convergent synthesis would involve the preparation of two or more complex fragments that are then joined together late in the synthesis. For instance, a fragment containing the butyl-substituted oxirane could be coupled with a two-carbon unit that is then converted to the ethanone moiety. An example of a convergent strategy in a related field involves the alkylation of an oxiranyl anion with a suitable electrophile, followed by cyclization to form a cyclic ketone precursor. evitachem.com

In a divergent synthesis , a common intermediate is used to generate a variety of related compounds. In the context of this compound and its analogs, a key intermediate would be an α,β-unsaturated ketone. This precursor can be synthesized through various condensation reactions, such as an aldol (B89426) condensation, followed by dehydration. The crucial step is the subsequent epoxidation of the carbon-carbon double bond to form the oxirane ring. This epoxidation can be achieved using various reagents, such as alkaline hydrogen peroxide or tert-butyl hydroperoxide in the presence of a suitable catalyst. organic-chemistry.orgresearchgate.net The use of chiral catalysts in this step can lead to the enantioselective formation of one stereoisomer of the epoxide.

Prominent enantioselective epoxidation methods include the Sharpless-Katsuki epoxidation, which is highly effective for allylic alcohols, and the Jacobsen-Katsuki epoxidation, which is well-suited for unfunctionalized alkenes. For α,β-unsaturated ketones, specific methods have been developed to achieve high enantioselectivity.

Table 2: Key Epoxidation Reactions in Organic Synthesis

Reaction Substrate Key Reagents Key Features
Sharpless-Katsuki EpoxidationAllylic alcoholsTi(OiPr)₄, DET, t-BuOOHHighly enantioselective; face of oxygen delivery is predictable
Jacobsen-Katsuki EpoxidationUnfunctionalized alkenesChiral Mn-salen complex, NaOClEnantioselective for cis-alkenes; broader substrate scope than Sharpless
Epoxidation of α,β-Unsaturated Ketonesα,β-Unsaturated ketonesAlkaline H₂O₂ or t-BuOOH with chiral catalystsDirect formation of epoxy ketones; can be highly enantioselective

Green Chemistry Principles and Sustainable Synthetic Approaches for this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound and its analogs, several strategies can be employed to enhance the sustainability of the process.

For the ketone synthesis, greener approaches include the use of catalytic oxidation methods that employ environmentally benign oxidants like molecular oxygen or hydrogen peroxide, often in combination with efficient and recyclable catalysts. acs.orgresearchgate.net The use of solid acid catalysts can also replace hazardous and corrosive Lewis acids in acylation reactions. rsc.org

In the epoxidation step, replacing stoichiometric peracids with catalytic systems that use hydrogen peroxide or tert-butyl hydroperoxide as the terminal oxidant is a significant green improvement, as the primary byproduct is water or tert-butanol, respectively. Phase transfer catalysis (PTC) represents another green methodology, particularly for epoxidation reactions. PTC can facilitate reactions between reactants in immiscible phases, often allowing for the use of milder reaction conditions, reduced solvent usage, and easier product separation. For instance, quaternary ammonium (B1175870) salts can be used as phase transfer catalysts in the synthesis of epoxides.

Furthermore, the use of safer, renewable, or recyclable solvents is a key aspect of green chemistry. organic-chemistry.org Exploring solvent-free reaction conditions or the use of water as a solvent, where feasible, can significantly reduce the environmental impact of a synthetic sequence.

Table 3: Green Chemistry Strategies in the Synthesis of Butyloxirane Ethanone Analogs

Synthetic Step Conventional Method Green Alternative Green Chemistry Principle(s) Addressed
Ketone Synthesis (Acylation)Stoichiometric AlCl₃Solid acid catalysts; catalytic oxidation of alcohols with H₂O₂Safer solvents & auxiliaries; Catalysis; Atom economy
EpoxidationStoichiometric peracids (e.g., m-CPBA)Catalytic epoxidation with t-BuOOH or H₂O₂; Phase transfer catalysisCatalysis; Safer solvents & auxiliaries; Prevention of waste
Solvent UsageVolatile organic solvents (e.g., chlorinated hydrocarbons)Water; Supercritical fluids; Solvent-free conditionsSafer solvents & auxiliaries

Chemical Reactivity and Reaction Mechanisms of 1 3 Butyloxiran 2 Yl Ethanone

Mechanistic Investigations of Oxirane Ring-Opening Reactions

The cleavage of the epoxide ring in 1-(3-butyloxiran-2-yl)ethanone can be initiated either by direct nucleophilic attack or by prior activation with an acid catalyst. These pathways lead to different regiochemical outcomes due to a shift in the controlling factors, from steric hindrance in basic conditions to electronic stabilization in acidic environments. almerja.comlibretexts.org

In the presence of a strong nucleophile under basic or neutral conditions, the ring-opening of this compound proceeds through a bimolecular nucleophilic substitution (S N 2) mechanism. ucalgary.ca This reaction is driven by the relief of the significant ring strain (approximately 13 kcal/mol) inherent to epoxides. wikipedia.org The mechanism involves a direct backside attack by the nucleophile on one of the epoxide carbons, leading to the simultaneous cleavage of the carbon-oxygen bond. libretexts.orglibretexts.org The leaving group is an alkoxide, which is typically a poor leaving group; however, the high-energy ground state of the strained ring facilitates the reaction. almerja.comlibretexts.org A subsequent protonation step, usually in a workup, neutralizes the alkoxide to form a hydroxyl group. chemistrysteps.com

The regioselectivity of the S N 2-like opening is primarily governed by steric hindrance. magtech.com.cn The nucleophile preferentially attacks the less sterically crowded carbon atom of the epoxide ring. ucalgary.capressbooks.pub In this compound, the two electrophilic carbons are C2 (bearing an acetyl group) and C3 (bearing a butyl group). The n-butyl group presents a greater steric barrier to an incoming nucleophile than the acetyl group. Consequently, nucleophilic attack is predicted to occur predominantly at the C2 position.

The reaction is highly stereoselective. Consistent with the S N 2 mechanism, the nucleophile attacks the carbon from the side opposite to the C-O bond (backside attack). libretexts.orgucalgary.ca This results in an inversion of the stereochemical configuration at the carbon atom that undergoes attack. The resulting product features the newly added nucleophile and the hydroxyl group in a trans or anti arrangement relative to each other. chemistrysteps.com

Table 1: Predicted Regioselectivity in Nucleophilic Ring-Opening of this compound

Nucleophile (Nu⁻)ConditionMajor Product (Attack at C2)Minor Product (Attack at C3)Predicted Ratio (C2:C3)
CH₃O⁻Basic (CH₃OH)1-(3-butyl-2-hydroxy-2-methoxypropyl)ethanone1-(3-butyl-3-hydroxy-2-methoxypropyl)ethanone> 90:10
OH⁻Basic (H₂O)1-(3-butyl-2,3-dihydroxypropyl)ethanone1-(3-butyl-2,3-dihydroxypropyl)ethanone> 90:10
C₄H₉MgBrAnhydrous5-(3-butyloxiran-2-yl)nonan-4-ol1-(3-butyl-2-hydroxynonyl)ethanone> 95:5

This interactive table illustrates the expected regiochemical outcome based on the principle of nucleophilic attack at the less sterically hindered carbon in an S N 2 reaction.

The efficacy and selectivity of the ring-opening reaction are dependent on the properties of the nucleophile. Strong, potent nucleophiles are required to open the epoxide ring without acid catalysis, as the alkoxide is an inherently poor leaving group. almerja.com Common examples include alkoxides (RO⁻), hydroxide (B78521) (OH⁻), Grignard reagents (RMgX), and organolithium compounds (RLi). chemistrysteps.comucalgary.ca

The structure of the nucleophile also impacts the reaction. Bulkier nucleophiles exhibit a higher degree of regioselectivity, showing a greater preference for attacking the less sterically hindered C2 position. Less bulky nucleophiles may result in a slightly lower, though still significant, preference for C2 over C3. The strength of the nucleophile primarily affects the reaction rate; stronger nucleophiles react more rapidly.

Under acidic conditions, the reaction mechanism for epoxide ring-opening is altered significantly. The process is best described as a hybrid between S N 1 and S N 2 mechanisms. libretexts.orglibretexts.org This pathway allows for the use of weaker nucleophiles, such as water or alcohols, which are not potent enough to open the ring on their own. masterorganicchemistry.com

In the acid-catalyzed mechanism, the regioselectivity is controlled by electronic factors rather than sterics. magtech.com.cnpressbooks.pub The initial and rapid protonation of the epoxide oxygen creates a highly reactive protonated epoxide. khanacademy.orgyoutube.com As the C-O bonds begin to weaken, a partial positive charge (δ+) develops on the carbon atoms. The nucleophile will preferentially attack the carbon that is better able to stabilize this positive charge. masterorganicchemistry.comlibretexts.org

In the case of this compound, C3 bears an electron-donating butyl group, which stabilizes a positive charge through inductive effects and hyperconjugation. Conversely, C2 is attached to an electron-withdrawing acetyl group, which destabilizes an adjacent positive charge. Therefore, under acidic conditions, nucleophilic attack occurs preferentially at the more substituted C3 position. libretexts.orglibretexts.org

Despite the S N 1-like nature of the regioselectivity, the stereochemical outcome remains characteristic of an S N 2 reaction. The nucleophile attacks from the backside relative to the C-O bond, resulting in an inversion of configuration at C3. libretexts.org This is because the C-O bond is not fully broken before the nucleophilic attack occurs, and the protonated oxygen atom still blocks the front face of the epoxide. libretexts.orgmasterorganicchemistry.com The final product is a trans-1,2-disubstituted compound. pressbooks.pub

Table 2: Predicted Regioselectivity in Acid-Catalyzed Ring-Opening of this compound

Nucleophile (NuH)CatalystMajor Product (Attack at C3)Minor Product (Attack at C2)Predicted Ratio (C3:C2)
H₂OH₂SO₄ (cat.)1-(3-butyl-2,3-dihydroxypropyl)ethanone1-(3-butyl-2,3-dihydroxypropyl)ethanone> 85:15
CH₃OHH₂SO₄ (cat.)1-(3-butyl-3-hydroxy-2-methoxypropyl)ethanone1-(3-butyl-2-hydroxy-2-methoxypropyl)ethanone> 85:15
HBrAnhydrous1-(3-bromo-2-butyl-2-hydroxypropyl)ethanone1-(2-bromo-3-butyl-3-hydroxypropyl)ethanone> 90:10

This interactive table shows the expected regiochemical outcome based on the principle of nucleophilic attack at the carbon that better stabilizes a partial positive charge in an acid-catalyzed reaction.

Electrophilic activation is the critical first step in the acid-catalyzed pathway. Proton transfer from an acid catalyst to the lone pair of electrons on the epoxide oxygen enhances the electrophilicity of the ring carbons. khanacademy.orgyoutube.com This protonation converts the poor alkoxide leaving group into a good neutral alcohol leaving group, significantly lowering the activation energy for the ring-opening reaction. masterorganicchemistry.com

The transition state of the reaction involves a partially broken C-O bond, with the positive charge distributed between the oxygen and the two carbons. The distribution of this charge is unequal, favoring the carbon atom that is more substituted or better able to be stabilized by its substituents (C3 in this case). masterorganicchemistry.com The reaction is completed by the attack of a weak nucleophile, followed by a final proton transfer from the nucleophilic moiety to a base (like the solvent) to yield the neutral, stable ring-opened product. youtube.com

Strain Energy and Reactivity Profile of the Oxirane Ring

The oxirane ring, a three-membered heterocycle containing two carbon atoms and one oxygen atom, is characterized by significant ring strain. This strain arises from two main factors: angle strain and torsional strain. chemistrysteps.com The ideal bond angle for sp³-hybridized carbons is 109.5°, but the geometry of the three-membered ring forces the internal bond angles to be approximately 60°. chemistrysteps.com This deviation from the ideal angle results in poor orbital overlap and inherent instability. chemistrysteps.com Additionally, the substituents on the ring carbons are in an eclipsed conformation, leading to torsional strain. chemistrysteps.com

Stereochemical Implications of Ring-Opening Reactions

Ring-opening reactions of epoxides are stereospecific, with the stereochemical outcome depending on the reaction conditions (acidic or basic) and the substitution pattern of the epoxide.

Under basic or neutral conditions , the ring-opening of an epoxide proceeds via an S(_N)2 mechanism. masterorganicchemistry.com A strong nucleophile directly attacks one of the electrophilic carbons of the epoxide ring, leading to the simultaneous breaking of the carbon-oxygen bond. chemistrysteps.commasterorganicchemistry.com This backside attack results in an inversion of configuration at the carbon atom that is attacked. masterorganicchemistry.com For this compound, a strong nucleophile will preferentially attack the less sterically hindered carbon of the oxirane ring. masterorganicchemistry.comproprep.com

Under acidic conditions , the epoxide oxygen is first protonated, making it a better leaving group. chemistrysteps.comlibretexts.org The nucleophile then attacks the epoxide. The mechanism of this attack can have both S(_N)1 and S(_N)2 characteristics. lumenlearning.comlibretexts.org If one of the epoxide carbons is tertiary, the reaction will proceed through a more S(_N)1-like mechanism, where the nucleophile attacks the more substituted carbon due to the greater stability of the partial positive charge that develops in the transition state. libretexts.org For a primary/secondary epoxide like that in this compound, the attack will still generally occur at the less substituted carbon, but the regioselectivity may be less pronounced than under basic conditions. chemistrysteps.com Regardless of the specific site of attack, the stereochemistry of the reaction is still typically anti-addition, resulting in a trans relationship between the nucleophile and the hydroxyl group in the product. chemistrysteps.com

If the starting epoxide is chiral, the ring-opening reaction will produce a stereoisomeric product. For example, if an achiral epoxide is used as the starting material, the reaction can result in either an achiral product or a racemic mixture of enantiomers. chemistrysteps.com

Reactions of the Ethanone (B97240) Carbonyl Group

The ethanone moiety of this compound possesses a carbonyl group which is a key site for a variety of chemical transformations.

Nucleophilic Addition Reactions to the Carbonyl

The carbonyl carbon of the ethanone group is electrophilic due to the polarization of the carbon-oxygen double bond. This makes it susceptible to attack by nucleophiles. Nucleophilic addition to a ketone is a fundamental reaction in organic chemistry. nih.gov The reaction can be catalyzed by either acid or base.

Under basic conditions, a strong nucleophile directly attacks the carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide yields the alcohol product. Under acidic conditions, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker nucleophiles.

A variety of nucleophiles can participate in these reactions, including organometallic reagents (e.g., Grignard reagents, organolithium reagents), hydrides (e.g., from NaBH₄ or LiAlH₄), cyanide, and amines. The presence of the adjacent oxirane ring can potentially influence the stereochemical outcome of these additions through chelation control or steric hindrance.

In the context of α,β-unsaturated ketones, nucleophiles can add either directly to the carbonyl carbon (1,2-addition) or to the β-carbon (1,4- or conjugate addition). pressbooks.publibretexts.orgfiveable.me While this compound is not an α,β-unsaturated ketone, the concept of competing reaction pathways is relevant as the oxirane ring also presents an electrophilic site. The choice between attack at the carbonyl carbon versus the oxirane ring will depend on the nature of the nucleophile and the reaction conditions.

Enolate Chemistry and Alpha-Functionalization of the Ethanone Moiety

The α-carbons of the ethanone group (the carbons adjacent to the carbonyl) are acidic and can be deprotonated by a suitable base to form an enolate. wikipedia.orgmasterorganicchemistry.com Enolates are powerful nucleophiles and are key intermediates in a wide range of carbon-carbon bond-forming reactions. masterorganicchemistry.com The formation of an enolate from this compound would involve the removal of a proton from the methyl group of the ethanone moiety.

The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions. wikipedia.org A strong, sterically hindered base like lithium diisopropylamide (LDA) tends to form the kinetic enolate (deprotonation at the less substituted α-carbon), whereas a weaker base under thermodynamic control will favor the more substituted, thermodynamically more stable enolate. masterorganicchemistry.com

Once formed, the enolate of this compound can react with various electrophiles, leading to α-functionalization. Common reactions include:

Alkylation: Reaction with alkyl halides (S(_N)2 reaction). mnstate.edu

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂). mnstate.edu

Aldol (B89426) Addition: Reaction with aldehydes or ketones.

The enolate can also act as a nucleophile towards the adjacent epoxide ring, leading to intramolecular reactions, as discussed in the next section. While ketone enolates are generally less reactive towards epoxides than ester or amide enolates, the reaction can be facilitated by the use of Lewis acids like BF₃·OEt₂. acs.org

Intramolecular Cyclization and Rearrangement Reactions Involving Both Functional Groups

The proximate positioning of the oxirane and ethanone functional groups in this compound allows for the possibility of intramolecular reactions, leading to the formation of new cyclic structures or rearranged products. These reactions are often triggered by the generation of a reactive intermediate at one functional group that can then interact with the other.

For instance, the formation of an enolate at the α-position of the ethanone moiety can be followed by an intramolecular nucleophilic attack on one of the epoxide carbons. squarespace.com This would be an intramolecular S(_N)2 reaction, resulting in the formation of a new ring. The regioselectivity of this cyclization would be governed by Baldwin's rules, which predict the relative favorability of different ring-closing reactions. A 5-exo-tet cyclization is generally favored over a 6-endo-tet cyclization. In the case of this compound, intramolecular attack of the enolate could potentially lead to the formation of a five-membered ring. The success of such intramolecular ketone enolate alkylations can be dependent on the specific substrate and reaction conditions. squarespace.com For example, intramolecular cyclization of N-Boc aniline-tethered 2,3-disubstituted epoxides has been shown to proceed in a diastereoselective fashion. rsc.org

Rearrangement reactions are also plausible, particularly under acidic conditions. Protonation of the epoxide oxygen could lead to ring-opening to form a carbocation. This carbocation could then be trapped by the carbonyl oxygen, leading to a cyclic intermediate that could undergo further rearrangement. Alternatively, the carbocation could induce a rearrangement of the carbon skeleton. The Baeyer-Villiger oxidation is a classic example of a rearrangement involving a ketone, where a peroxy acid is used to convert a ketone to an ester through the migration of an alkyl group. wiley-vch.de While not a direct intramolecular reaction of this compound itself, it illustrates the types of rearrangements that carbonyl compounds can undergo. Other rearrangement reactions of ketones and epoxides are also known. wiley-vch.deresearchgate.netmdpi.comrsc.org

Cascade and Multicomponent Reactions Incorporating this compound Scaffolding

Cascade reactions, also known as domino or tandem reactions, are processes involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous step, all occurring in a single pot. wikipedia.org Multicomponent reactions (MCRs) are convergent reactions where three or more reactants combine in a one-pot reaction to form a single product that incorporates most of the atoms of the starting materials. beilstein-journals.orgmdpi.com The bifunctional nature of this compound makes it an attractive scaffold for the design of such efficient and atom-economical reactions.

An epoxide-opening cascade is a type of cascade reaction that has been utilized in the synthesis of complex polyether natural products. nih.govnih.gov In these reactions, the nucleophilic opening of one epoxide generates a nucleophile that can then open a subsequent epoxide in the same molecule. nih.govacs.org While this compound contains only one epoxide, it could be incorporated into a larger molecule that could undergo such a cascade. For example, the hydroxyl group formed from the opening of the epoxide in this compound could act as a nucleophile to initiate a subsequent reaction.

This compound could also serve as a building block in multicomponent reactions. beilstein-journals.orgmdpi.comrug.nlmdpi.comrsc.org For example, it could potentially participate in a reaction where one component reacts with the carbonyl group and another with the epoxide. This would allow for the rapid construction of complex molecular architectures from simple starting materials. The Ugi reaction is a well-known four-component reaction that is widely used in medicinal chemistry to generate libraries of compounds. beilstein-journals.org While a direct application of the Ugi reaction with this compound is not immediately obvious, the principle of using multiple reactive sites in a single molecule to drive complex transformations is highly relevant.

The combination of the reactive epoxide and the versatile carbonyl group in this compound provides a platform for the development of novel cascade and multicomponent reactions, leading to the efficient synthesis of diverse and complex molecular structures.

Stereochemical Aspects and Chiral Recognition in 1 3 Butyloxiran 2 Yl Ethanone Systems

Analysis of Stereoisomerism and Enantiomeric Purity of 1-(3-butyloxiran-2-yl)ethanone

This compound possesses two adjacent stereogenic centers at the C2 and C3 positions of the oxirane ring. The presence of 'n' stereocenters in a molecule can give rise to a maximum of 2^n stereoisomers. For this compound, with n=2, there are four possible stereoisomers. wikipedia.org

These stereoisomers exist as two pairs of enantiomers (non-superimposable mirror images):

(2R,3R) and (2S,3S)

(2R,3S) and (2S,3R)

The relationship between a stereoisomer from the first pair and one from the second pair (e.g., between (2R,3R) and (2R,3S)) is diastereomeric. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties, which allows for their separation by standard chromatographic techniques. wikipedia.org

Enantiomeric Purity The enantiomeric purity of a sample is a measure of the excess of one enantiomer over the other. It is typically expressed as enantiomeric excess (ee), calculated as:

ee (%) = |(% Major Enantiomer - % Minor Enantiomer)| / |(% Major Enantiomer + % Minor Enantiomer)| x 100

A sample containing an equal amount of two enantiomers (a 50:50 mixture) is called a racemic mixture and has an ee of 0%. heraldopenaccess.us A sample containing only one enantiomer is enantiopure, with an ee of 100%. The determination of enantiomeric excess is crucial in asymmetric synthesis and pharmaceutical applications, as different enantiomers of a compound can exhibit vastly different biological activities. heraldopenaccess.us The analysis of ee is most commonly performed using the chromatographic and spectroscopic methods detailed in the following sections.

Chiral Separation and Resolution Techniques for Oxirane-Containing Compounds

The separation of enantiomers, known as chiral resolution, is a critical process in stereochemistry. Unlike diastereomers, enantiomers have identical physical properties in an achiral environment, making their separation challenging. Resolution techniques rely on creating a diastereomeric interaction, either transiently or through covalent bonding.

Chromatography is the most versatile and widely used technique for separating enantiomers and determining enantiomeric excess. heraldopenaccess.usuma.es This is achieved by using a chiral environment that interacts differently with each enantiomer.

High-Performance Liquid Chromatography (HPLC): This is a premier technique for chiral separations. nih.gov The method involves a Chiral Stationary Phase (CSP), which is a solid support that has a chiral molecule covalently bonded to its surface. As the racemic mixture of the oxirane passes through the column, the enantiomers form transient diastereomeric complexes with the CSP. The difference in the stability of these complexes leads to different retention times, allowing for their separation and quantification. nih.gov

Gas Chromatography (GC): For volatile compounds like many epoxides, chiral GC is a powerful analytical tool. chromatographyonline.com These columns typically contain a cyclodextrin (B1172386) derivative as the chiral selector. The enantiomers partition differently into the chiral stationary phase, enabling their separation based on differences in volatility and the strength of their diastereomeric interactions. gcms.czsigmaaldrich.com

Indirect Methods (Derivatization): An alternative approach involves reacting the epoxide enantiomers with a chiral derivatizing agent (CDA) to form a pair of diastereomers. For instance, after reducing the ketone of this compound to a secondary alcohol, the resulting mixture of diastereomeric alcohols could be reacted with an enantiopure CDA. The resulting new diastereomeric products can then be separated and quantified using standard achiral chromatography (HPLC or GC), as they now have different physical properties.

Comparison of Chromatographic Methods for Chiral Epoxide Analysis
TechniquePrincipleCommon Chiral Selector/PhaseAdvantagesConsiderations
Chiral HPLCTransient diastereomeric interaction with a Chiral Stationary Phase (CSP).Polysaccharide derivatives (e.g., Chiralcel®, Chiralpak®), Pirkle-type phases.Broad applicability, high resolution, analytical and preparative scale. nih.govRequires chromophore for UV detection; expensive columns.
Chiral GCDifferential partitioning into a chiral stationary phase.Cyclodextrin derivatives (e.g., β-DEX™, CHIRALDEX®). gcms.czsigmaaldrich.comHigh efficiency for volatile compounds, no derivatization needed for many epoxides. elementlabsolutions.comLimited to thermally stable and volatile analytes.
Indirect Method (via Derivatization)Conversion of enantiomers into diastereomers using a Chiral Derivatizing Agent (CDA).Enantiopure acids (e.g., Mosher's acid chloride), isocyanates.Uses standard achiral columns; can enhance detectability. heraldopenaccess.usRequires extra reaction steps; must ensure 100% reaction to avoid kinetic resolution.

Rather than separating a racemic mixture, modern organic synthesis aims to produce a single desired enantiomer through asymmetric synthesis. This is often achieved using either chiral auxiliaries or chiral catalysts.

Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate. nih.gov It directs the stereochemical course of a reaction to favor the formation of one diastereomer over another. After the reaction, the auxiliary is cleaved and can often be recovered for reuse. For example, an α,β-unsaturated precursor to this compound could be attached to a chiral auxiliary, and a subsequent epoxidation reaction would proceed with high diastereoselectivity, controlled by the steric and electronic properties of the auxiliary. youtube.com

Chiral Catalysts: A more efficient approach is the use of a chiral catalyst, which can generate large quantities of an enantiomerically enriched product from a small amount of the catalyst. Key strategies involving epoxides include:

Asymmetric Epoxidation: This involves the creation of a chiral epoxide from a prochiral alkene. The Sharpless asymmetric epoxidation, for instance, uses a titanium-tartrate ester complex to epoxidize allylic alcohols with very high enantioselectivity. researchgate.netwikipedia.org

Kinetic Resolution: This process involves the reaction of a racemic mixture of epoxides with a chiral catalyst or reagent that reacts much faster with one enantiomer than the other. acs.org For example, the hydrolytic kinetic resolution (HKR) using chiral (salen)Co(III) complexes can provide both the unreacted epoxide and the resulting 1,2-diol product in highly enantioenriched forms. unipd.it This technique is exceptionally powerful for accessing valuable chiral building blocks from inexpensive racemic starting materials. unipd.itnih.gov

Key Strategies in Asymmetric Epoxide Synthesis
StrategyDescriptionCommon Reagents/CatalystsTypical Application
Asymmetric EpoxidationCreates a chiral epoxide from a prochiral alkene.Sharpless Epoxidation (Ti(O-iPr)₄, DET), Jacobsen Epoxidation (chiral Mn-salen complexes). wikipedia.orgSynthesis of enantiopure epoxy alcohols from allylic alcohols.
Kinetic ResolutionSeparates a racemic epoxide by selectively reacting one enantiomer faster than the other.Hydrolytic Kinetic Resolution (HKR) with chiral (salen)Co(III) complexes. unipd.itAccessing both the unreacted epoxide and the diol product with high ee.
Chiral Auxiliary ControlA covalently attached chiral group directs the stereochemistry of the epoxidation reaction.Evans oxazolidinones, 8-phenylmenthol derivatives. sfu.caDiastereoselective synthesis on substrates containing the auxiliary.

Absolute Configuration Determination of Stereocenters in this compound

Determining the absolute spatial arrangement of atoms (i.e., the R or S configuration) at the C2 and C3 stereocenters is a crucial analytical task. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the configuration. wikipedia.orgmyheplus.com

CIP Rules for Assignment:

Assign priority (1-4, with 1 being highest) to the four groups attached to the chiral center based on atomic number. The higher the atomic number of the atom directly attached, the higher the priority.

If there is a tie, move to the next atoms along the chain until a point of difference is found. myheplus.com

Orient the molecule so that the lowest priority group (4) is pointing away from the viewer.

Trace the path from priority 1 → 2 → 3. If the path is clockwise, the configuration is R (Rectus). If it is counter-clockwise, the configuration is S (Sinister). wikipedia.org

Experimental Methods for Determination:

X-ray Crystallography: This is the most definitive method for determining absolute configuration, providing an unambiguous 3D structure of the molecule. However, it requires a single, well-ordered crystal, which can be difficult to obtain.

NMR Spectroscopy (Mosher's Ester Analysis): This is a powerful and widely used NMR technique for deducing the absolute configuration of secondary alcohols. nih.govsemanticscholar.org To apply this to this compound, the ketone would first be reduced to the corresponding secondary alcohol. This alcohol is then reacted separately with the (R) and (S) enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid) to form diastereomeric esters. The protons near the newly formed ester linkage experience different magnetic environments due to the anisotropic effect of the MTPA phenyl ring. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) for protons on either side of the stereocenter, the absolute configuration can be reliably assigned. nih.govsemanticscholar.orgyoutube.com

Exciton-Coupled Circular Dichroism (ECCD): This chiroptical method can be used for molecules containing multiple chromophores. By derivatizing the molecule with a suitable chromophore, the spatial interaction between them generates a characteristic CD signal (a bisignate couplet), the sign of which can be used to determine the absolute configuration of the stereocenters. msu.edu

The Impact of Stereochemistry on Reaction Pathways and Product Distribution

The stereochemistry of the oxirane ring is not merely a label; it actively dictates the stereochemical outcome of its reactions, particularly ring-opening reactions, which are driven by the relief of ring strain. masterorganicchemistry.com These reactions proceed via an Sₙ2-type mechanism, which involves the backside attack of a nucleophile, resulting in an inversion of configuration at the carbon center being attacked. masterorganicchemistry.comjove.com This stereospecificity means that the relative and absolute configuration of the product is directly controlled by the configuration of the starting epoxide.

Regioselectivity of Ring-Opening: In an asymmetrically substituted epoxide like this compound, the nucleophile can attack either C2 or C3. The site of attack (regioselectivity) depends critically on the reaction conditions.

Basic or Nucleophilic Conditions: Under basic conditions (e.g., RO⁻, CN⁻, R-MgBr), the reaction follows a pure Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon atom. jove.comlibretexts.orgpressbooks.pub For this compound, this would be C3, as it is less substituted than C2 (which is attached to the acetyl group). youtube.comyoutube.com

Acidic Conditions: Under acidic conditions (e.g., H₃O⁺, ROH/H⁺), the epoxide oxygen is first protonated, making it a better leaving group. jove.commasterorganicchemistry.com The reaction then proceeds via a mechanism with significant Sₙ1 character. libretexts.org The C-O bonds begin to stretch, and a partial positive charge develops on the carbon atoms. This positive charge is better stabilized on the more substituted carbon atom (C2 in this case, due to the potential electronic influence of the adjacent carbonyl). Consequently, the nucleophile preferentially attacks the more substituted carbon. libretexts.orgopenstax.org

Stereochemical Outcome: The combination of stereospecificity (inversion of configuration) and regioselectivity (site of attack) determines the final product's structure. For example, the acid-catalyzed methanolysis of (2R,3R)-1-(3-butyloxiran-2-yl)ethanone would proceed as follows:

Protonation: The epoxide oxygen is protonated.

Nucleophilic Attack: A methanol (B129727) molecule attacks the more substituted carbon (C2) from the backside. This inverts the configuration at C2 from R to S. The configuration at C3 remains R.

Product: The resulting product would be the (2S,3R) diastereomer of 2-hydroxy-3-methoxy-heptan-2-one.

The specific stereoisomer of the starting epoxide directly dictates which diastereomer of the product is formed, highlighting the profound impact of stereochemistry on reaction pathways. nih.gov

Predicted Products of Ring-Opening of (2R,3R)-1-(3-butyloxiran-2-yl)ethanone
ConditionsNucleophileSite of Attack (Regioselectivity)MechanismProduct Stereochemistry
Acidic (H⁺ catalyst)CH₃OHC2 (more substituted)Sₙ1-like (backside attack) openstax.orgInversion at C2, Retention at C3 → (2S,3R) product
BasicCH₃O⁻C3 (less substituted)Sₙ2 (backside attack) pressbooks.pubRetention at C2, Inversion at C3 → (2R,3S) product

Theoretical and Computational Chemistry Studies of 1 3 Butyloxiran 2 Yl Ethanone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to exploring the electronic characteristics and predicting the chemical behavior of 1-(3-butyloxiran-2-yl)ethanone. These computational techniques allow for the detailed analysis of molecular orbitals and electron density distributions, which are key determinants of reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mdpi.com For compounds structurally related to this compound, DFT calculations, often using the B3LYP functional with various basis sets like 6-311G(d,p), have been employed to determine molecular geometries, vibrational frequencies, and electronic properties. niscpr.res.inresearchgate.net These calculations are instrumental in confirming experimental findings from techniques like FT-IR and NMR spectroscopy. niscpr.res.in

DFT is also used to study various conformers of a molecule and determine their minimum energies by scanning the potential energy surface. Furthermore, the molecular electrostatic potential (MEP) map can be generated to identify chemical reactivity and site selectivity within the molecule. mdpi.comniscpr.res.in Thermodynamic properties can also be calculated, providing a comprehensive understanding of the molecule's behavior under different conditions. niscpr.res.in

Ab initio quantum chemistry methods are based on first principles, without the inclusion of experimental data. These methods are utilized for the precise calculation of molecular energies and structures. For molecules with structural similarities to this compound, ab initio calculations have been used to perform vibrational and spectroscopic analysis. semanticscholar.org These studies help in understanding the fundamental energetic and structural characteristics of the molecule, providing a solid theoretical foundation for its observed properties.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnih.gov The interaction between the HOMO of one reactant and the LUMO of another governs the course of many chemical reactions. libretexts.org

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. wikipedia.org A smaller gap generally suggests higher reactivity. wikipedia.org For related compounds, FMO analysis has been performed to understand their chemical behavior and reaction mechanisms. researchgate.net This analysis provides valuable insights into how this compound is likely to interact with other reagents.

Global Quantum Chemical Descriptors
ParameterFormulaDescription
Ionization Potential (I)-EHOMOThe minimum energy required to remove an electron from the molecule.
Electron Affinity (A)-ELUMOThe energy released when an electron is added to the molecule.
Electronegativity (χ)(I + A) / 2The ability of an atom to attract shared electrons.
Chemical Hardness (η)(I - A) / 2A measure of resistance to change in electron distribution.
Global Softness (S)1 / (2η)The reciprocal of hardness, indicating higher reactivity.
Global Electrophilicity Index (ω)χ2 / (2η)A measure of the energy lowering of a system when it accepts electrons.
Chemical Potential (μ)-(I + A) / 2The negative of electronegativity, related to the escaping tendency of electrons.

Reaction Pathway Elucidation and Transition State Characterization

Computational chemistry is an invaluable tool for mapping out the intricate details of chemical reactions involving this compound. It allows for the exploration of potential reaction pathways and the identification of high-energy transition states that control the reaction rate.

The potential energy surface (PES) is a conceptual and mathematical representation of a molecule's energy as a function of its geometry. mdpi.com By computationally mapping the PES for a reaction, chemists can identify stable intermediates, transition states, and the most likely reaction pathways. researchgate.netresearchgate.net For systems analogous to this compound, computational methods have been used to explore the PES, revealing the various conformations and their relative energies. researchgate.net This mapping is crucial for understanding the dynamics of a reaction and predicting the final products. mdpi.com

A critical aspect of understanding reaction mechanisms is the determination of activation barriers (Ea) and reaction energies (ΔErxn). researchgate.net The activation barrier represents the minimum energy required for a reaction to occur, and it is located at the transition state on the potential energy surface. The reaction energy is the difference in energy between the products and the reactants.

Computational methods, such as DFT, can be used to calculate these energetic parameters with a reasonable degree of accuracy. researchgate.net For example, calculations can reveal that one reaction pathway is kinetically favored over another due to a lower activation barrier. researchgate.net These calculations provide quantitative data that complements experimental kinetic studies and helps in rationalizing the observed product distributions.

Calculated Activation Barriers and Reaction Energies for a Hypothetical Reaction
Reaction StepActivation Barrier (Ea) (kcal/mol)Reaction Energy (ΔErxn) (kcal/mol)
Step 1: Reactant → TS115.5-
Step 1: Reactant → Intermediate 1--5.2
Step 2: Intermediate 1 → TS210.1-
Step 2: Intermediate 1 → Product--20.7

Molecular Dynamics Simulations of Conformational Landscapes

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules, providing insights into their flexibility and the various shapes, or conformations, they can adopt over time. nih.gov For a molecule such as this compound, which possesses significant conformational flexibility, MD simulations can elucidate its preferred three-dimensional structures and the energetic landscape that governs transitions between them. The molecule's flexibility primarily arises from the rotation around several single bonds: the bond connecting the butyl group to the oxirane ring, the bonds within the butyl chain itself, and the bond linking the acetyl group to the ring.

An MD simulation of this compound would involve calculating the forces between atoms using a force field and solving Newton's equations of motion to track their movements over a set period. duke.edu This process generates a trajectory that represents a plausible history of the molecule's structural evolution. Analysis of this trajectory allows for the exploration of the molecule's conformational space.

The results from these simulations can be presented in various ways, including plots of potential energy over time or histograms of dihedral angle distributions. These analyses reveal the probability of finding the molecule in a particular conformation. For instance, the butyl chain may favor an extended, anti-periplanar conformation to minimize steric hindrance, or it may adopt folded, gauche conformations that could be stabilized by other intramolecular interactions.

Below is an illustrative data table representing the type of information that could be extracted from a conformational analysis of this compound, focusing on the key dihedral angles that define its shape.

Table 1: Hypothetical Conformational Analysis of Key Dihedral Angles in this compound
Dihedral Angle (τ)Atoms Defining AngleStable Conformation (°)Relative Potential Energy (kcal/mol)Description
τ1C(carbonyl)-C(ring)-C(ring)-C(butyl)~1500.0Anti-like orientation of the acetyl and butyl groups, representing a likely global minimum energy state.
τ1C(carbonyl)-C(ring)-C(ring)-C(butyl)~-302.5Syn-clinal (gauche) orientation, representing a higher-energy local minimum.
τ2C(ring)-C(butyl)-C1(butyl)-C2(butyl)~1800.0Anti-periplanar conformation of the first two carbons of the butyl chain, minimizing steric strain.
τ2C(ring)-C(butyl)-C1(butyl)-C2(butyl)~600.9Gauche conformation of the butyl chain, slightly higher in energy.

Computational Modeling of Molecular Recognition and Interactions (General Principles)

Computational modeling provides essential tools for understanding and predicting how a molecule like this compound might interact with other molecules, a process known as molecular recognition. researchgate.netnih.gov This is particularly relevant in fields like drug discovery and materials science, where the binding of a small molecule to a biological target (e.g., an enzyme or receptor) or a material surface is of primary interest. tandfonline.com The principles of these interactions are governed by non-covalent forces, which can be modeled using various computational techniques, most notably molecular docking.

Molecular docking is a method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. tandfonline.com In a typical scenario, a simulation would attempt to "dock" this compound into the active site of a target protein. The process involves two main stages: sampling possible conformations and orientations of the ligand in the binding site and then "scoring" these poses to estimate the strength of the interaction, or binding affinity.

The structural features of this compound dictate the types of interactions it can form:

Hydrogen Bonds: The oxygen atom of the acetyl group's carbonyl (C=O) and the oxygen atom of the oxirane ring are both potential hydrogen bond acceptors. They can form favorable interactions with hydrogen bond donor groups (like -OH or -NH) in a receptor's binding site.

Hydrophobic Interactions: The n-butyl group is nonpolar and will preferentially interact with hydrophobic (nonpolar) amino acid residues in a binding pocket, such as leucine, isoleucine, or valine. These interactions are driven by the displacement of water molecules from the binding interface.

Van der Waals Forces: These are ubiquitous, non-specific attractive or repulsive forces between all atoms. A good steric fit, where the shape of this compound is complementary to the shape of the binding site, maximizes favorable van der Waals contacts.

Scoring functions in docking programs are mathematical models that approximate the free energy of binding. They calculate the contributions from different types of interactions to produce a score that ranks different binding poses. A lower score typically indicates a more favorable interaction and higher predicted binding affinity. These computational approaches allow for the rapid screening of how molecules might interact with targets, guiding further experimental research. tandfonline.com

The following table summarizes the key intermolecular forces that would be considered when modeling the molecular recognition of this compound.

Table 2: Principal Intermolecular Interactions for this compound in Molecular Recognition
Interaction TypeFunctional Group(s) InvolvedPotential Interacting Partner (in a Receptor)Typical Energy Contribution (kcal/mol)
Hydrogen Bond (Acceptor)Carbonyl Oxygen (C=O)Hydroxyl (-OH), Amine (-NH2), Amide (N-H)-2 to -10
Hydrogen Bond (Acceptor)Oxirane Oxygen (-O-)Hydroxyl (-OH), Amine (-NH2), Amide (N-H)-1 to -5
Hydrophobic Interactionn-Butyl Chain (-C4H9)Alkyl or Aromatic side chains (e.g., Val, Leu, Phe)-1 to -5
Van der Waals ForcesEntire MoleculeAll atoms in the binding pocket-0.5 to -2 (per interacting pair, highly distance-dependent)

Structure Activity Relationship Sar Investigations of 1 3 Butyloxiran 2 Yl Ethanone and Analogs

Methodologies for Systematic Structural Modification in SAR Studies

Systematic structural modification is a fundamental strategy in SAR studies to elucidate the pharmacophore, which is the essential arrangement of functional groups responsible for a compound's biological activity. For a molecule like 1-(3-butyloxiran-2-yl)ethanone, this process involves the synthesis and biological evaluation of a series of analogs where each of the three main structural components—the oxirane ring, the ethanone (B97240) group, and the butyl chain—is systematically altered.

Key methodologies for such an investigation would include:

Oxirane Ring Modification: This could involve altering the substitution pattern on the ring or even ring-opening to the corresponding diol to assess the necessity of the epoxide for activity. Replacement of the oxirane with other three-membered rings, such as aziridine (B145994) or cyclopropane, could also provide insights into the role of the heteroatom and ring strain.

Ethanone Group Alteration: The ketone functionality can be modified to explore its role in binding. This includes reduction to a secondary alcohol, oxidation to an ester, or replacement with other electron-withdrawing groups like a nitrile or an amide. The methyl group of the ethanone moiety could also be replaced with larger alkyl or aryl groups.

Butyl Chain Variation: The length and branching of the alkyl chain can be systematically varied to probe its influence on lipophilicity and steric interactions. Analogs with shorter (propyl, ethyl) or longer (pentyl, hexyl) chains, as well as branched isomers (e.g., isobutyl, sec-butyl, tert-butyl), would be synthesized.

Stereochemical Analysis: As this compound possesses two chiral centers, the four possible stereoisomers would be synthesized and evaluated independently to determine if the biological activity is stereospecific.

The following table outlines a hypothetical set of analogs for a systematic SAR study:

Analog ID Modification from Parent Compound Rationale
A-1 Oxirane ring opened to a diolTo assess the importance of the epoxide for activity.
A-2 Ethanone group reduced to a hydroxyl groupTo investigate the role of the carbonyl in binding.
A-3 Butyl chain replaced with a propyl chainTo study the effect of alkyl chain length on lipophilicity.
A-4 Synthesis of the (2R,3S) stereoisomerTo determine the impact of stereochemistry on activity.

Influence of the Oxirane Moiety on Intermolecular Interactions

The oxirane, or epoxide, ring is a highly strained three-membered heterocycle that can participate in a variety of intermolecular interactions, significantly influencing a molecule's biological activity. nih.gov Its high reactivity makes it susceptible to nucleophilic attack, which can lead to covalent bond formation with biological macromolecules such as proteins and nucleic acids. researchgate.net

The key interactions involving the oxirane moiety include:

Hydrogen Bonding: The oxygen atom of the oxirane ring can act as a hydrogen bond acceptor, interacting with hydrogen bond donors on a biological target, such as the amino acid residues of an enzyme's active site.

Covalent Bonding: The strained nature of the epoxide ring makes it electrophilic and prone to ring-opening by nucleophilic residues like cysteine, histidine, or lysine (B10760008) on a protein. nih.gov This irreversible covalent modification of the target can lead to potent and long-lasting biological effects. The reactivity of the epoxide can be modulated by the electronic nature of adjacent substituents.

Dipole-Dipole Interactions: The polarized C-O bonds of the oxirane ring create a dipole moment, allowing for favorable electrostatic interactions with polar regions of a binding site.

Role of the Ethanone Group in Molecular Recognition and Binding

The ethanone group, a type of ketone, is a common functional group in biologically active molecules and plays a crucial role in molecular recognition. acs.orgucla.edu The carbonyl oxygen is a strong hydrogen bond acceptor, while the carbonyl carbon is electrophilic and can participate in dipole-dipole interactions. libretexts.org

The significance of the ethanone group in the context of this compound can be attributed to:

Hydrogen Bond Acceptor: The carbonyl oxygen can form strong hydrogen bonds with donor groups on a receptor, providing a key anchoring point for the molecule within the binding pocket.

Structural Rigidity: The sp2-hybridized carbonyl carbon can influence the local conformation of the molecule, which may be important for optimal binding.

Systematic modifications of the ethanone group, as outlined in the table below, would be essential to probe these potential interactions.

Modification Potential Impact on Binding
Reduction to alcoholLoss of hydrogen bond acceptor capability of the carbonyl oxygen.
Replacement with an alkeneRemoval of the key polar interactions associated with the carbonyl.
Conversion to an oximeAlteration of the electronic and steric profile of the group.

Impact of the Butyl Chain on Conformational Preferences and Lipophilicity

The primary roles of the butyl chain in the SAR of this compound are likely to be:

Conformational Flexibility: The flexibility of the butyl chain allows it to adopt various conformations, which can be advantageous for fitting into a binding site. However, excessive flexibility can also be detrimental due to an entropic penalty upon binding.

The following table illustrates the predicted effect of modifying the butyl chain on the lipophilicity of the molecule.

Alkyl Chain Predicted logP Expected Impact on Activity
EthylLowerMay decrease binding affinity due to reduced hydrophobic interactions.
ButylModeratePotentially optimal for balancing solubility and membrane permeability.
HexylHigherMay lead to poor aqueous solubility and non-specific binding.

Stereochemical Effects on Structure-Activity Relationships

This compound has two stereocenters at positions 2 and 3 of the oxirane ring, meaning it can exist as four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). It is well-established in pharmacology that stereochemistry plays a pivotal role in the biological activity of chiral molecules. nih.govmdpi.com Different enantiomers and diastereomers of a compound can exhibit significantly different potencies, efficacies, and even different types of biological activity.

The importance of stereochemistry in the SAR of this compound arises from the three-dimensional nature of biological targets. The precise spatial arrangement of the oxirane, ethanone, and butyl groups is critical for optimal interaction with a chiral binding site. One stereoisomer may fit perfectly into the active site, allowing for all the necessary intermolecular interactions to occur, while another may be sterically hindered or unable to form key interactions, resulting in reduced or no activity.

A comprehensive SAR study would require the separation and individual biological testing of all four stereoisomers to determine the eutomer (the more active stereoisomer) and the distomer (the less active stereoisomer). The ratio of their activities, known as the eudismic ratio, would quantify the stereoselectivity of the biological target.

Future Directions and Emerging Research Avenues for 1 3 Butyloxiran 2 Yl Ethanone Studies

Development of Novel Catalytic Systems for Enantioselective Synthesis

The synthesis of enantiomerically pure epoxides is a cornerstone of modern organic chemistry. researchgate.net Future research will likely focus on the development of novel catalytic systems to achieve the enantioselective synthesis of 1-(3-butyloxiran-2-yl)ethanone. While classical methods like the Sharpless-Katsuki epoxidation have proven effective for allylic alcohols, the development of catalysts for the direct asymmetric epoxidation of unfunctionalized olefins remains a significant challenge. researchgate.netmdpi.com

Emerging research is expected to explore the use of metal-salen complexes, which have shown efficacy in the asymmetric ring-opening of meso-epoxides, as potential catalysts for the synthesis of specific enantiomers of this compound. mdpi.com Furthermore, the design of new chiral porphyrin and salen-type complexes could lead to highly selective catalytic systems. lboro.ac.uk Another promising avenue is the use of biocatalysis, employing enzymes such as monooxygenases that can perform highly selective epoxidations under mild conditions. researchgate.net The development of phase-transfer catalysts could also offer an effective and sustainable approach for the synthesis of this chiral epoxide. acs.org

Catalyst TypePotential AdvantagesResearch Focus
Metal-Salen ComplexesHigh enantioselectivity for ring-openingDesign of new ligands for direct epoxidation
Chiral PorphyrinsMimic biological systemsImproving catalyst stability and turnover
MonooxygenasesHigh specificity and mild conditionsEnzyme engineering for substrate scope
Phase-Transfer CatalystsOperational simplicity and sustainabilityDevelopment of new chiral catalysts

Exploration of Undiscovered Reactivity Modes and Novel Transformations

The epoxide ring is a highly versatile functional group, susceptible to ring-opening reactions with a wide array of nucleophiles. nih.govtandfonline.com Future research will undoubtedly delve into undiscovered reactivity modes and novel transformations of this compound. The presence of the adjacent ketone functionality could enable unique intramolecular cascade reactions, leading to the rapid construction of complex molecular architectures.

One area of exploration could be the use of vinyl epoxides, derived from this compound, as building blocks in organic synthesis. acs.org These intermediates can participate in a variety of transformations, including cycloadditions and domino reactions. acs.org Additionally, the regioselective and enantioselective ring-opening of the epoxide, directed by the neighboring ketone group, could be achieved using novel metal-catalyzed systems. nih.gov This would provide access to a diverse range of highly functionalized chiral molecules. The development of tandem reactions, where the epoxide is involved in multiple bond-forming events in a single pot, is another exciting prospect. researchgate.net

Advanced Multiscale Computational Modeling for Complex Reactions

Computational chemistry offers a powerful tool for understanding and predicting the behavior of chemical systems. Future studies on this compound will likely employ advanced multiscale computational modeling to elucidate complex reaction mechanisms. psu.edu Density Functional Theory (DFT) can be utilized to investigate the transition states of epoxide ring-opening reactions, providing insights into the factors that control regioselectivity and stereoselectivity. acs.orgtandfonline.comresearchgate.net

Molecular dynamics (MD) simulations can be used to model the behavior of the molecule in different solvent environments and to study its interactions with catalysts or enzymes. nih.govmtu.edu This can aid in the rational design of more efficient catalytic systems. researchgate.net The combination of quantum mechanics and molecular mechanics (QM/MM) methods will be particularly valuable for studying enzymatic reactions involving this compound, allowing for a detailed understanding of the enzyme's active site and its role in catalysis. The thermochemical properties and strain energy of the epoxide ring can also be computationally investigated to better understand its reactivity. nih.gov

Integration with Automated Synthesis and Flow Chemistry Platforms

The integration of chemical synthesis with automated platforms and flow chemistry offers numerous advantages, including increased efficiency, safety, and reproducibility. rsc.orgacs.orgaurigeneservices.comlonza.comacs.org Future research on this compound will benefit from these technologies. Automated flow chemistry systems can be used to rapidly screen a large number of reaction conditions for the synthesis and transformation of this compound, accelerating the discovery of optimal synthetic routes. syrris.com

Continuous flow reactors can enable the safe handling of hazardous reagents and intermediates, and allow for precise control over reaction parameters such as temperature and pressure. nih.gov This is particularly relevant for epoxidation reactions, which can be highly exothermic. The use of immobilized catalysts or enzymes in flow reactors can facilitate catalyst recycling and product purification, leading to more sustainable and cost-effective processes. mdpi.comresearchgate.net The development of fully automated systems for the multi-step synthesis of complex molecules derived from this compound is a long-term goal in this area. acs.org

Investigation of Structural Derivatization for Advanced Materials Science Applications

The unique structure of this compound makes it an attractive monomer for the synthesis of advanced materials. The epoxide functionality is a key component in the production of epoxy resins, which are widely used as adhesives, coatings, and composites due to their excellent mechanical properties and chemical resistance. boazpartners.comfinal-materials.comcompositesone.comebsco.com

Future research will explore the derivatization of this compound to create novel polymers and materials. The ring-opening polymerization of this epoxide could lead to the formation of functional biopolyesters. acs.org The introduction of different functional groups through the reaction of the epoxide with various nucleophiles can be used to tune the properties of the resulting polymers. nih.govresearchgate.netwhiterose.ac.uktdl.org For instance, the incorporation of this chiral building block into polymer chains could lead to materials with interesting chiroptical properties. Furthermore, the development of sustainable epoxy resins derived from bio-based sources is a growing area of interest, and this compound could potentially be synthesized from renewable feedstocks. boazpartners.com The creation of recyclable epoxy thermosets is another important research direction that could be explored with this versatile molecule. specialchem.com

Q & A

Q. How can derivatives be designed to improve target selectivity (e.g., enzyme inhibition)?

  • Methodological Answer :
  • Fragment-Based Drug Design : Link the oxirane moiety to fragments with known affinity (e.g., benzofuran from ).
  • Covalent Docking : Exploit the electrophilic oxirane ring to target cysteine residues in enzymes.
  • Pharmacophore Modeling : Align substituents with key binding pockets using Schrödinger Suite .

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